![molecular formula C8H8BrN B2400023 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 881204-65-5](/img/structure/B2400023.png)

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

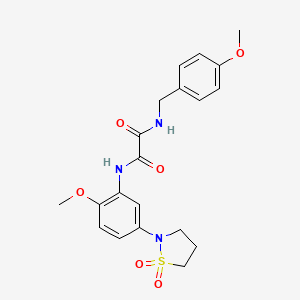

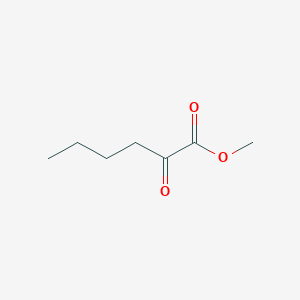

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H8BrN . It is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .

Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Chemical Reactions Analysis

According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is 198.06 g/mol .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis

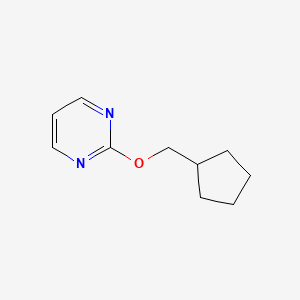

The compound is used in a novel multicomponent synthesis process. This involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Structural Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives was studied by X-ray structural analysis .

Biological Activity

Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridine, are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .

Hypoglycemic Activity

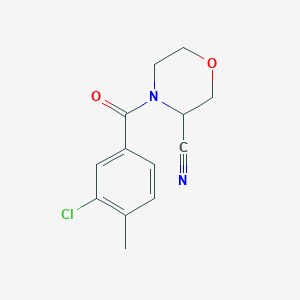

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been found to have hypoglycemic activity .

Calcium Channel Antagonists

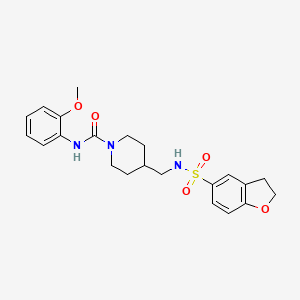

Some derivatives of this compound have been found to act as antagonists of calcium channels .

Fluorescent Probes

Certain derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been used as fluorescent probes .

Protein Kinase Inhibitors

Some derivatives of this compound have been found to inhibit protein kinase FGFR1 .

Corrosion Inhibitors

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which can be synthesized from 6,7-dihydro-5H-cyclopenta[b]pyridine, have been found to be effective as inhibitor films for steel alloy corrosion .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . These targets play crucial roles in various biological processes, such as glucose metabolism, calcium ion homeostasis, and cell signaling.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their functions . For instance, it may inhibit protein kinase FGFR1, which can lead to changes in cell signaling pathways .

Biochemical Pathways

The compound affects several biochemical pathways due to its diverse biological activities. For example, it can influence glucose metabolism through its hypoglycemic activity, regulate calcium ion transport via calcium channel antagonism, and alter cell signaling pathways by inhibiting protein kinase FGFR1 .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, its hypoglycemic activity could lead to decreased blood glucose levels, while its antagonism of calcium channels could affect calcium ion transport across cell membranes .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets, thereby affecting its biological activity .

Eigenschaften

IUPAC Name |

4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVMPCSZGBHELB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)